molecular formula C13H11ClO2 B6380896 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% CAS No. 1261928-19-1

2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%

Cat. No. B6380896
CAS RN: 1261928-19-1
M. Wt: 234.68 g/mol
InChI Key: KWTCLLUOKHEHEU-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% (2C4HMPP) is an organic compound with a wide range of applications in the medical and scientific fields. It is a phenolic compound that can be synthesized by different methods, and has a number of biochemical and physiological effects. This compound is used in laboratory experiments, and has advantages and limitations that should be taken into account.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to a number of proteins, including enzymes, and alters their activity. This can lead to a number of biochemical and physiological effects, which will be discussed in more detail below.
Biochemical and Physiological Effects
2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and it has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has been shown to have anti-inflammatory and antifungal activity.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages of using 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is that it is relatively easy to synthesize, and can be synthesized using a number of different methods. In addition, the compound is relatively stable and has a low toxicity. However, one of the main limitations of using 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% is that it is not very soluble in water, which can make it difficult to use in experiments.

Future Directions

There are a number of potential future directions for 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%. One of the main areas of research is the development of new therapeutic agents based on the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, further research is needed to develop new methods for synthesizing 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%, as well as to improve the solubility of the compound.

Synthesis Methods

2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% can be synthesized through a number of different methods, including the use of a Grignard reaction and the use of an aqueous solution of potassium hydroxide. The Grignard reaction involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with an aldehyde or ketone. This reaction produces an alcohol, which can then be reacted with a chloride to produce 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%. The aqueous solution of potassium hydroxide involves the use of an aqueous solution of potassium hydroxide to react with a phenol, such as 4-hydroxymethylphenol, to produce 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95%.

Scientific Research Applications

2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has a wide range of applications in the medical and scientific fields. It is used in research as a model compound for studying the mechanisms of action of drugs, and it is also used as a reagent in organic synthesis. In addition, 2-Chloro-4-(4-hydroxymethylphenyl)phenol, 95% has been used in the development of a number of therapeutic agents, such as anti-inflammatory drugs and antifungal agents.

properties

IUPAC Name

2-chloro-4-[4-(hydroxymethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,15-16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCLLUOKHEHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685880
Record name 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-hydroxymethylphenyl)phenol

CAS RN

1261928-19-1
Record name 3-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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